CID 18597908

Description

No evidence explicitly describes the chemical structure, properties, or applications of CID 18597908. The term "CID" in the provided materials refers to:

- PubChem Compound Identifier (), a numerical label for unique chemical entries.

- Collision-Induced Dissociation (CID) in mass spectrometry ().

- Chemotherapy-Induced Diarrhea (CID) in medical contexts ().

Limitation: The absence of specific data for This compound prevents a detailed introduction.

Properties

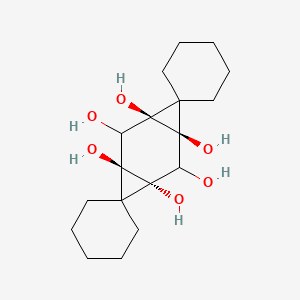

Molecular Formula |

C18H28O6 |

|---|---|

Molecular Weight |

340.4 g/mol |

InChI |

InChI=1S/C18H28O6/c19-11-15(21)13(7-3-1-4-8-13)16(15,22)12(20)18(24)14(17(11,18)23)9-5-2-6-10-14/h11-12,19-24H,1-10H2/t11?,12?,15-,16-,17-,18+/m1/s1 |

InChI Key |

YIOUCEOADZWHCI-JVGMJCRMSA-N |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@]2(C([C@@]4([C@@](C3O)(C45CCCCC5)O)O)O)O)O |

Canonical SMILES |

C1CCC2(CC1)C3(C2(C(C4(C5(C4(C3O)O)CCCCC5)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alpha-Methylacyl-CoA Racemase typically involves recombinant DNA technology. The gene encoding AMACR is cloned into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of AMACR can be scaled up using bioreactors. The process involves optimizing the growth conditions of the host organism to maximize enzyme yield. Parameters such as temperature, pH, and nutrient supply are carefully controlled. After fermentation, the enzyme is extracted and purified through a series of filtration and chromatography steps.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methylacyl-CoA Racemase primarily catalyzes racemization reactions, which involve the conversion of one enantiomer of a substrate to its mirror image. This enzyme is also involved in oxidation-reduction reactions as part of the fatty acid beta-oxidation pathway.

Common Reagents and Conditions

The racemization reaction catalyzed by AMACR typically requires the presence of cofactors such as flavin adenine dinucleotide (FAD). The reaction conditions include a neutral pH and a temperature range of 25-37°C.

Major Products Formed

The primary product of the racemization reaction catalyzed by AMACR is the conversion of ®-2-methylacyl-CoA to (S)-2-methylacyl-CoA, which can then undergo further metabolic processing.

Scientific Research Applications

Alpha-Methylacyl-CoA Racemase has several important applications in scientific research:

Chemistry: AMACR is used in studies related to enzyme catalysis and stereochemistry.

Biology: It is a key enzyme in the study of fatty acid metabolism and energy production.

Medicine: AMACR is a biomarker for certain types of cancer, including prostate cancer. Its expression levels are used in diagnostic tests.

Industry: The enzyme is used in the production of specific pharmaceuticals that require chiral intermediates.

Mechanism of Action

Alpha-Methylacyl-CoA Racemase exerts its effects by catalyzing the racemization of 2-methylacyl-CoA substrates. The enzyme binds to the substrate and facilitates the removal and re-addition of a proton, resulting in the conversion of one enantiomer to another. This process involves the formation of a stabilized enolate intermediate. The molecular targets of AMACR include branched-chain fatty acids and bile acid intermediates, which are essential for energy production and lipid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an example of how comparative studies are typically organized:

Table 1: Example Comparison of Oscillatoxin Derivatives ()

| Compound | CID | Structural Features | Biological/Physicochemical Notes |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Core cyclic ether moiety | Marine-derived toxin; cytotoxic |

| 30-Methyl-oscillatoxin D | 185389 | Methyl substitution at C30 | Enhanced stability compared to D |

| Oscillatoxin E | 156582093 | Hydroxyl group addition | Altered solubility profile |

| Oscillatoxin F | 156582092 | Extended alkyl chain | Increased lipophilicity |

Key Findings from :

- Structural modifications (e.g., methylation, hydroxylation) influence stability, solubility, and bioactivity.

Relevance to CID 18597908: If this compound belongs to a similar class (e.g., marine toxins or cyclic ethers), comparisons would focus on substituents, stereochemistry, and bioactivity.

Methodological Insights for Comparative Studies

The evidence highlights best practices for comparative chemical analyses:

- Structural Characterization : Use GC-MS, LC-ESI-MS, and collision-induced dissociation (CID) to elucidate fragmentation patterns and confirm structures ().

- Data Presentation : Include tables, chromatograms, and spectral data (–14).

- Experimental Reproducibility : Detailed synthesis protocols and spectral validation are critical (–14).

Limitations and Recommendations

Potential Solutions: Verify the CID number for accuracy. Consult additional sources (e.g., PubChem, SciFinder) for structural and bioactivity data. Perform targeted experiments (e.g., NMR, in vitro assays) to characterize the compound.

Q & A

How to formulate a research question for studying CID 18597908?

- Methodological Approach : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure questions. For example: "How does this compound interact with [specific biological target] compared to [control compound] in [cell type/model] under [experimental conditions]?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

- Key Steps :

Define the compound’s role (intervention/indicator).

Identify measurable outcomes (e.g., binding affinity, metabolic stability).

Justify novelty through literature gaps .

Q. What are effective strategies for conducting a literature review on this compound?

- Database Utilization :

- Use SciFinder and Academic Search Complete with keyword combinations (e.g., "this compound AND [property/application]") to retrieve primary sources .

- Filter results by publication type (e.g., peer-reviewed articles) and date (last 5–10 years).

- Critical Evaluation :

- Prioritize studies with transparent methodologies (e.g., detailed synthesis protocols, analytical validation) .

- Use citation mapping to trace influential works .

Q. How to design a preliminary experimental protocol for this compound?

- Framework : Follow hypothesis-driven design:

Objective : Test a specific mechanistic or functional hypothesis (e.g., "this compound inhibits Enzyme X via competitive binding").

Variables : Define independent (e.g., concentration) and dependent variables (e.g., enzymatic activity).

Controls : Include positive/negative controls and replicates .

- Documentation : Use standardized templates for materials, methods, and safety protocols .

Q. What ethical considerations apply to research involving this compound?

- Compliance : Obtain institutional approvals for chemical handling, biological testing, and data privacy (if human subjects are involved).

- Transparency : Disclose funding sources, conflicts of interest, and safety protocols in publications .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanism of action?

- Analytical Workflow :

Reproducibility Check : Replicate conflicting studies with strict adherence to original methodologies .

Contextual Analysis : Compare experimental conditions (e.g., pH, temperature, solvent systems) .

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends .

- Advanced Techniques : Employ orthogonal assays (e.g., SPR for binding kinetics, MD simulations for conformational analysis) to validate hypotheses .

Q. How to integrate multi-omics data for this compound’s systemic effects?

- Methodology :

Data Collection : Combine transcriptomic, proteomic, and metabolomic datasets from treated vs. untreated models.

Pathway Analysis : Use tools like KEGG or Reactome to identify perturbed pathways.

Validation : Cross-reference computational predictions with targeted experiments (e.g., qPCR, Western blot) .

Q. What statistical methods are optimal for analyzing dose-response relationships of this compound?

- Recommendations :

- Non-linear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.

- Error Propagation : Account for instrument precision and biological variability using Monte Carlo simulations.

- Software : Use GraphPad Prism or R packages (e.g.,

drc) for robust analysis .

Q. How to optimize experimental parameters for this compound’s stability studies?

- Design Strategies :

DOE (Design of Experiments) : Apply factorial designs to test temperature, pH, and light exposure variables.

Analytical Validation : Use HPLC-MS for degradation product identification and kinetic modeling .

Benchmarking : Compare results against ICH stability guidelines .

Q. How to address reproducibility challenges in synthesizing this compound?

- Best Practices :

- Protocol Standardization : Document reaction conditions (e.g., catalyst purity, solvent grade) in detail.

- Characterization : Provide NMR, HRMS, and crystallographic data for structural confirmation .

- Collaboration : Share synthetic intermediates with peer labs for cross-validation .

Q. How to refine hypotheses during longitudinal studies on this compound?

- Iterative Approach :

Interim Analysis : Review preliminary data at predefined milestones to adjust variables or assays.

Adaptive Design : Modify sample size or endpoints based on effect size calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.